molecular formula C12H12BrNO4S B6644511 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid

3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid

Cat. No. B6644511
M. Wt: 346.20 g/mol
InChI Key: ZSNSLKAPJFZNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDP or benzoic acid derivative and has a molecular formula of C14H12BrNO4S.

Mechanism of Action

The mechanism of action of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid involves the inhibition of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding results in the disruption of the kinase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid are mainly related to its inhibitory effect on protein kinase CK2. This inhibition has been shown to result in the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various cancer cell lines. BDP has also been found to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid in lab experiments is its selectivity towards protein kinase CK2. This selectivity allows for the specific inhibition of CK2 without affecting other kinases, resulting in a more accurate study of CK2-related signaling pathways. However, one of the limitations of using BDP is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2 based on the structure of BDP. Another direction is the investigation of the role of CK2 in various diseases, such as cancer and inflammation, and the potential therapeutic applications of CK2 inhibitors. Additionally, the use of BDP as a chemical probe in the study of other protein kinases and signaling pathways is also an area of future research.

Synthesis Methods

The synthesis of 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid involves several steps. The starting material is 4-bromo-3-nitrobenzoic acid, which is treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3,6-dihydro-2H-pyridine-1-sulfonic acid under basic conditions to obtain the final product, 3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid.

Scientific Research Applications

3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid has been widely studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe to study the role of protein kinases in cellular signaling pathways. BDP has been used as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-bromo-4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-10-8-9(12(15)16)4-5-11(10)19(17,18)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNSLKAPJFZNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.